molecular formula C14H7ClF3NS B2671540 2-((2-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile CAS No. 477866-77-6

2-((2-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile

Cat. No.: B2671540
CAS No.: 477866-77-6
M. Wt: 313.72
InChI Key: WJZVQXJFVQYDSK-UHFFFAOYSA-N
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Description

2-((2-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, a trifluoromethyl group, and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile typically involves multiple steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 2-chlorothiophenol with a suitable electrophile to form the chlorophenyl sulfanyl intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Benzenecarbonitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-((2-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may be explored for its activity against various diseases, including its potential as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-((2-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their bioavailability and activity. The sulfanyl group may interact with thiol-containing enzymes or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Chlorophenyl)sulfanyl)-5-methylbenzenecarbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-((2-Bromophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    2-((2-Chlorophenyl)sulfanyl)-4-(trifluoromethyl)benzenecarbonitrile: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

The presence of both the trifluoromethyl and chlorophenyl groups in 2-((2-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile makes it unique, as these groups can significantly influence the compound’s chemical and biological properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects and ability to enhance metabolic stability, making this compound distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NS/c15-11-3-1-2-4-13(11)20-12-6-5-10(14(16,17)18)7-9(12)8-19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZVQXJFVQYDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(C=C(C=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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